molecular formula C20H13NO6 B3701167 4-formylphenyl 4-(4-nitrophenoxy)benzoate

4-formylphenyl 4-(4-nitrophenoxy)benzoate

Cat. No.: B3701167
M. Wt: 363.3 g/mol
InChI Key: NVCUKOXWFUQGJS-UHFFFAOYSA-N
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Description

4-Formylphenyl 4-(4-nitrophenoxy)benzoate is an organic compound with the molecular formula C20H13NO6 It is characterized by the presence of a formyl group, a nitrophenoxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formylphenyl 4-(4-nitrophenoxy)benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 4-(4-nitrophenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogens (chlorine, bromine), and sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: 4-Formylphenyl 4-(4-nitrophenoxy)benzoic acid.

    Reduction: 4-Formylphenyl 4-(4-aminophenoxy)benzoate.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-Formylphenyl 4-(4-nitrophenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for the development of new materials or pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-formylphenyl 4-(4-nitrophenoxy)benzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophiles, while the nitrophenoxy group can participate in electron transfer reactions. These interactions can modulate biological pathways or chemical processes, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    4-Formylphenyl 4-(4-aminophenoxy)benzoate: Similar structure but with an amino group instead of a nitro group.

    4-Formylphenyl 4-(4-methoxyphenoxy)benzoate: Similar structure but with a methoxy group instead of a nitro group.

    4-Formylphenyl 4-(4-chlorophenoxy)benzoate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

4-Formylphenyl 4-(4-nitrophenoxy)benzoate is unique due to the presence of both a formyl group and a nitrophenoxy group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

(4-formylphenyl) 4-(4-nitrophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO6/c22-13-14-1-7-19(8-2-14)27-20(23)15-3-9-17(10-4-15)26-18-11-5-16(6-12-18)21(24)25/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCUKOXWFUQGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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